2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate

Description

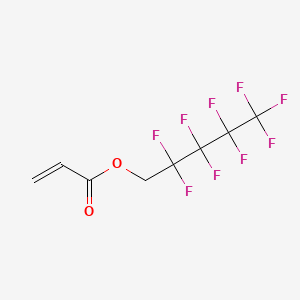

2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate (CAS 308-26-9) is a fluorinated acrylate ester characterized by a perfluorinated pentyl chain attached to an acrylate group. Its molecular formula is C₈H₅F₉O₂, with a molecular weight of 328.11 g/mol (calculated from structural data). The compound is registered under the European EC number 206-796-8 () and is synthesized via nucleophilic substitution or esterification reactions involving perfluorinated alcohols and acrylic acid derivatives. Key applications include surface modification agents, hydrophobic coatings, and intermediates in pharmaceuticals and advanced materials ().

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoropentyl prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F9O2/c1-2-4(18)19-3-5(9,10)6(11,12)7(13,14)8(15,16)17/h2H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKXSSAMUUASQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184809 | |

| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308-26-9 | |

| Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,5-nonafluoropentyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=308-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000308269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,5-nonafluoropentyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate typically involves the esterification of acrylic acid with 2,2,3,3,4,4,5,5,5-Nonafluoropentanol. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, driving the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of azeotropic distillation is common to separate the ester from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form homopolymers or copolymers with other acrylates or methacrylates.

Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or UV conditions.

Substitution: Nucleophiles like amines or thiols can replace fluorine atoms in the presence of catalysts.

Major Products Formed

Polymers: The polymerization of this compound results in fluorinated polymers with applications in coatings and adhesives.

Substituted Derivatives: Substitution reactions yield various functionalized derivatives useful in material science.

Scientific Research Applications

Synthesis and Polymerization

The synthesis of NFPA typically involves the reaction of perfluoroalkylated compounds with acrylate functionalities. This process enables the incorporation of fluorinated chains into polymer matrices, enhancing their chemical resistance and thermal stability. Studies have shown that NFPA can be polymerized via radical polymerization techniques to produce fluorinated polyacrylates with desirable properties such as low surface energy and hydrophobicity .

Properties of Fluorinated Polymers

Fluorinated polymers derived from NFPA exhibit several advantageous characteristics:

- Chemical Resistance : The presence of fluorine atoms imparts excellent resistance to solvents and chemicals.

- Thermal Stability : Fluorinated polymers maintain structural integrity at elevated temperatures.

- Low Surface Energy : These materials demonstrate low wettability, making them suitable for applications requiring non-stick surfaces.

Applications in Coatings

One of the primary applications of NFPA-based polymers is in the development of advanced coatings. These coatings are utilized in various industries due to their:

- Anti-fogging Properties : NFPA-based coatings have been shown to reduce fogging on surfaces, making them ideal for eyewear and automotive applications.

- Self-cleaning Surfaces : The low surface energy allows for easy removal of contaminants from coated surfaces .

Biomedical Applications

NFPA has also been investigated for use in biomedical fields:

- Drug Delivery Systems : Fluorinated polymers can be engineered to create drug delivery vehicles that enhance bioavailability and control release rates.

- Biocompatible Materials : The chemical stability and non-reactivity of NFPA-derived polymers make them suitable for use in medical devices and implants.

Case Study 1: Coating Development

A study focused on the application of NFPA in creating anti-fogging coatings for automotive windshields demonstrated significant improvements in visibility under humid conditions. The polymer's hydrophobic nature prevented water droplet formation on the glass surface.

Case Study 2: Drug Delivery

Research on NFPA-based nanoparticles showed enhanced drug encapsulation efficiency compared to traditional polymers. These nanoparticles exhibited controlled release profiles that could be tailored for specific therapeutic needs.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate primarily involves its ability to form stable polymers and its chemical resistance. The fluorine atoms in the compound provide high electronegativity, contributing to the compound’s stability and resistance to degradation. The acrylate group allows for polymerization, forming long chains that enhance the material’s properties .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2,2,3,3,4,4,5,5,5-nonafluoropentyl acrylate with other fluorinated acrylates:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Fluorine Atoms | Key Applications |

|---|---|---|---|---|---|

| 2,2,3,3,4,4,4-Heptafluorobutyl acrylate | 374-99-2 | C₇H₅F₇O₂ | 278.10 | 7 | Coatings, surfactants |

| 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate | 376-84-1 | C₈H₆F₈O₂ | 286.12 | 8 | Adhesives, polymers |

| This compound | 308-26-9 | C₈H₅F₉O₂ | 328.11 | 9 | Surface modifiers, pharmaceuticals |

| 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl acrylate | 559-11-5 | C₁₀H₅F₁₃O₂ | 460.13 | 13 | High-performance materials |

Key Observations :

- Fluorine Content: Increasing fluorine atoms enhance hydrophobicity and chemical inertness. The nonafluoropentyl derivative strikes a balance between fluorine density and molecular bulk, making it suitable for applications requiring moderate surface energy reduction ().

- Molecular Weight: Higher fluorine content correlates with increased molecular weight, impacting solubility and volatility. Nonafluoropentyl acrylate is less volatile than heptafluorobutyl analogues, as seen in its use in non-evaporative surface coatings ().

Reactivity and Functional Performance

- For example, hexyl acrylate (non-fluorinated) has an OT of 2.9 ng/L, whereas fluorinated analogues like nonafluoropentyl acrylate likely exhibit lower odor due to decreased vapor pressure .

- Thermal Stability: The electron-withdrawing effect of fluorine increases thermal stability. Nonafluoropentyl acrylate outperforms shorter-chain fluorinated acrylates in high-temperature applications (e.g., electronic coatings) ().

- Synthetic Versatility: The nonafluoropentyl group is incorporated into complex molecules like pyrazoles and indoles (), demonstrating compatibility with radical and nucleophilic reactions. In contrast, tridecafluoroheptyl acrylate’s longer chain may hinder steric accessibility in some syntheses.

Biological Activity

2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate (NFPA) is a fluorinated acrylate compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of NFPA, focusing on its effects on human health, potential toxicity, and applications in medical settings.

NFPA is characterized by its perfluorinated alkyl chain, which imparts distinctive properties such as hydrophobicity and chemical stability. These properties make it suitable for applications in coatings and as a component in polymer synthesis. The fluorinated nature of NFPA enhances its resistance to solvents and degradation, which is critical in medical applications where durability is essential.

Case Studies

- Allergic Reactions : A retrospective study involving various acrylate compounds indicated that prolonged exposure to acrylate-containing products can result in severe allergic reactions. One case involved a patient who developed blepharoconjunctivitis after using an acrylate-based eyelash adhesive . While NFPA was not specifically mentioned, the findings underscore the potential for similar reactions with fluorinated acrylates.

- Wound Care Applications : NFPA's properties may lend themselves to applications in wound care. A systematic review of liquid film-forming acrylates demonstrated their efficacy in protecting peri-wound skin from irritation and infection . Although NFPA was not directly studied, its structural similarities to other acrylates suggest it could provide similar protective benefits.

Research Findings

Recent studies have explored the synthesis and performance of novel fluorinated acrylate polymers. These studies indicate that such polymers exhibit excellent water-oil resistance and thermal stability . While these findings are promising for material applications, they also raise questions about the long-term biocompatibility of these compounds when used in medical settings.

Summary of Biological Activity Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.